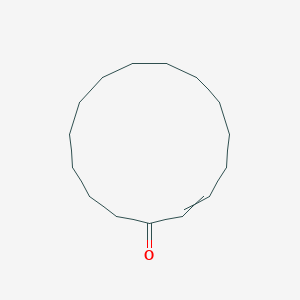

2-Cyclopentadecenone

Descripción

Propiedades

Fórmula molecular |

C15H26O |

|---|---|

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

cyclopentadec-2-en-1-one |

InChI |

InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h11,13H,1-10,12,14H2 |

Clave InChI |

LLWGDNREPDWSRL-UHFFFAOYSA-N |

SMILES canónico |

C1CCCCCCC(=O)C=CCCCCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclopentadecanone

Cyclopentadecanone (C₁₅H₂₈O), a saturated analog, lacks the double bond present in 2-cyclopentadecenone. This difference significantly impacts properties:

- Boiling Point: The double bond in this compound likely reduces symmetry, lowering its boiling point compared to cyclopentadecanone.

- Reactivity: The α,β-unsaturated ketone structure in this compound enables conjugate addition reactions, absent in cyclopentadecanone.

- Applications: Cyclopentadecanone is used in musk fragrances due to its stability, while this compound’s unsaturated structure may enhance odor potency .

Cyclopentanone and Cyclohexanone

Smaller cyclic ketones provide insights into ring-size effects:

- Ring Strain: 5- and 6-membered rings (cyclopentanone, cyclohexanone) exhibit higher ring strain than 15-membered this compound, affecting thermal stability.

- Solubility: Larger rings like this compound have lower solubility in polar solvents due to increased hydrophobicity.

Macrocyclic Ketones with Unsaturation

Compounds like civetone (a 17-membered unsaturated ketone) share similarities with this compound:

- Odor Profile: Both contribute to animalic musk notes, but civetone’s larger ring size may enhance longevity in perfumery.

- Synthesis Challenges : Macrocyclic synthesis often requires high-dilution methods to avoid polymerization, a common issue for both compounds.

Data Table: Key Properties of Selected Cyclic Ketones

Research Findings and Limitations

- Synthetic Routes: this compound synthesis often employs ring-closing metathesis, whereas cyclopentadecanone is typically synthesized via Baeyer-Villiger oxidation .

- Thermal Stability: The double bond in this compound may render it more prone to oxidation than its saturated counterpart.

- Data Gaps : Specific physicochemical data (e.g., melting points, spectral profiles) are absent in the provided evidence, necessitating reliance on structural analogies.

Métodos De Preparación

Four-Step Synthesis via Ketal Intermediate

This method, patented by Chinese researchers, involves four sequential transformations starting from cyclopentadecanone (Compound 1).

Step 1: Ketal Formation

Cyclopentadecanone (25 g) is dissolved in cyclohexane (250 mL) and reacted with ethylene glycol (40 mL) and p-toluenesulfonic acid (5.8 g) under reflux for 12 hours. The ketal product (Compound 2) is isolated via extraction and reduced-pressure distillation, achieving near-quantitative conversion. The use of cyclohexane as a solvent minimizes side reactions, while p-toluenesulfonic acid catalyzes the acetal formation efficiently.

Step 2: Bromination

Compound 2 (29.9 g) is treated with N-bromosuccinimide (20.75 g) in acetone (110 mL) at 70°C for 5 hours. This step introduces a bromine atom at the α-position, yielding 2-bromo-cyclopentadecyl ketal (Compound 3). The reaction’s selectivity is attributed to the steric protection offered by the ketal group, which directs bromination to the desired site.

Step 3: Elimination

Compound 3 (30.6 g) undergoes dehydrohalogenation in tert-butyl alcohol (100 mL) with potassium tert-butoxide (23.8 g) at 90°C for 12 hours. This elimination step generates the cyclic alkene (Compound 4) via an E2 mechanism, facilitated by the strong base. The tert-butyl alcohol solvent stabilizes the transition state, enhancing reaction kinetics.

Step 4: Deprotection

Compound 4 (23.25 g) is hydrolyzed using p-toluenesulfonic acid (7.15 g) in propanol (250 mL) at 40°C for 6 hours. Adjusting the pH to 7 neutralizes the acid, and subsequent extraction with ethyl acetate isolates this compound (Compound 5) in 53% overall yield. The propanol solvent system ensures mild deprotection conditions, preserving the enone structure.

Key Data:

-

Overall Yield: 53%

-

Critical Parameters:

-

Molar ratio of ketal to acid in Step 4: 1:0.5

-

Reaction Temperatures: 40–90°C

-

Solvents: Cyclohexane, acetone, tert-butyl alcohol, propanol

-

Catalytic Michael Addition Approach

The Royal Society of Chemistry reports a stereoselective synthesis using a bismuth triflate (Bi(OTf)₃) and trichloroacetic acid (TCA) catalytic system.

Reaction Setup

Cyclopentadec-2-enone (0.20 mmol) is combined with 2-(trimethylsilyloxy)furan (0.30 mmol) in anhydrous dichloromethane. Bi(OTf)₃ (0.04 mmol) and TCA (0.04 mmol) are added at −78°C, and the mixture is stirred for 48 hours at room temperature. Hydrolysis with aqueous NH₄Cl followed by chromatography yields the Michael adduct, which is subsequently oxidized to this compound.

Stereochemical Outcomes

The reaction proceeds with 80:20 syn/anti diastereoselectivity and 97:3 enantiomeric ratio (er) for the syn product. The dual catalyst system activates both the enone and the silyloxyfuran, enabling a concerted [4+2] cycloaddition mechanism. Water (20 µL) is critical for hydrolyzing the silyl ether intermediate, ensuring high conversion rates.

Key Data:

-

Yield: 62%

-

Catalyst Loading: 20 mol% Bi(OTf)₃ and TCA

-

Solvent: Dichloromethane

-

Reaction Time: 48 hours

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The four-step method offers a robust, scalable route suitable for industrial applications, albeit with moderate yield. In contrast, the Michael addition approach provides superior stereocontrol but requires costly catalysts and stringent anhydrous conditions, limiting its large-scale viability.

Environmental and Practical Considerations

The patent method employs environmentally benign solvents like cyclohexane and propanol, aligning with green chemistry principles. However, the Michael addition relies on dichloromethane, a hazardous solvent, necessitating additional safety measures.

Table 1: Comparison of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Ketalization and Elimination Mechanism

In the four-step method, ketal formation protects the ketone from undesired reactions during bromination. The elimination step proceeds via a β-hydride abstraction, forming the double bond with minimal isomerization due to the rigid macrocyclic framework.

Catalytic Cycle in Michael Addition

Bi(OTf)₃ activates the enone through Lewis acid coordination, while TCA protonates the silyloxyfuran, enhancing its nucleophilicity. The synergistic effect of both catalysts accelerates the conjugate addition, with water facilitating the final hydrolysis.

Optimization Opportunities:

-

Four-Step Method: Substitute tert-butyl alcohol with a greener solvent (e.g., 2-MeTHF) to improve sustainability.

-

Michael Addition: Explore immobilized catalysts to enable recycling and reduce costs.

Q & A

Basic Research Question

Q: What experimental methodologies are recommended for synthesizing 2-Cyclopentadecenone with high purity and yield? A:

- Methodology: Focus on macrocyclic ketone synthesis strategies, such as cyclization of linear precursors via intramolecular aldol condensation or ketone ring-closing metathesis. Optimize reaction conditions (e.g., catalysts like Grubbs catalysts for metathesis, solvent polarity, temperature) to minimize side products .

- Validation: Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and quantify purity. Compare retention indices with literature data .

- Common Pitfalls: Side reactions from residual double-bond isomerization; address via post-reaction purification (e.g., fractional distillation or preparative HPLC) .

Basic Research Question

Q: How can researchers resolve contradictions in reported spectral data (e.g., NMR or IR) for this compound across studies? A:

- Methodology:

- Data Reconciliation: Cross-reference spectra with authenticated samples (e.g., commercial standards or synthesized batches with >98% purity).

- Contextual Factors: Account for solvent effects, concentration-dependent shifts in NMR, or instrumental calibration errors .

- Collaborative Validation: Share raw spectral data via repositories (e.g., Zenodo) for peer verification .

- Advanced Tip: Use quantum mechanical calculations (e.g., DFT) to predict NMR chemical shifts and compare with experimental results .

Advanced Research Question

Q: What mechanistic insights explain the stereoselectivity challenges in this compound synthesis? A:

- Methodology:

- Data Interpretation: Compare experimental enantiomeric excess (ee) with computational predictions to identify steric/electronic bottlenecks .

Advanced Research Question

Q: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives in olfactory receptor binding? A:

- Methodology:

- Variable Selection: Systematically modify substituents (e.g., alkyl chain length, double-bond position) and test receptor activation via calcium imaging or HEK293 cell assays .

- Statistical Design: Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors with bioactivity .

- Validation: Replicate results across multiple receptor isoforms and control for nonspecific binding using antagonist co-treatment .

Basic Research Question

Q: What are the best practices for isolating this compound from natural sources (e.g., plant extracts)? A:

- Methodology:

- Quantification: Validate yield via GC-FID with internal standards (e.g., tetradecane) .

Advanced Research Question

Q: How can contradictory findings about this compound’s stability under oxidative conditions be systematically addressed? A:

- Methodology:

- Data Synthesis: Apply Arrhenius modeling to predict shelf-life under storage conditions .

Basic Research Question

Q: What analytical techniques are most reliable for quantifying trace impurities in this compound samples? A:

- Methodology:

- Calibration: Use certified reference materials (CRMs) for impurity quantification, adhering to ICH Q3 guidelines .

Advanced Research Question

Q: How can computational models predict the environmental fate of this compound in aquatic systems? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.